![molecular formula C20H19N5OS B2813013 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797955-08-8](/img/structure/B2813013.png)
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Description
Synthesis Analysis
Deprotection with TFA 10% in CH2Cl2 afforded the free amines, which were reacted with the activated ester in DIPEA/DMF to afford the final compounds .Molecular Structure Analysis
The molecular structure of this compound is unique and enables various applications. The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization are some of the structural features .Chemical Reactions Analysis
Deprotection with TFA 10% in CH2Cl2 afforded the free amines, which were reacted with the activated ester in DIPEA/DMF to afford the final compounds .Physical And Chemical Properties Analysis
At 100 K, the crystal system is triclinic, space group P-1: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å 3, Z = 2, µ = 0.089 mm −1, D calc = 1.267 g cm −3, F (000) = 524 .Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis and Pharmacological Applications
The compound is a piperidine derivative, and recent advances in the synthesis and pharmacological applications of such derivatives have been reported . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of NLRP3 Inflammasome
The compound has been used in the search for new chemical scaffolds able to afford NLRP3 inflammasome inhibitors . It has been combined with the structure of the acrylic acid derivative INF39 .
Binding to NLRP3
The compound was able to bind to NLRP3 and its ability to inhibit NLRP3 activation and IL‐1β release in differentiated THP‐1 cells was confirmed .
Use in Scientific Research
“N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a versatile chemical compound used in scientific research. Its unique structure enables applications in drug discovery, material science, and biological studies.
Commercial Availability
The compound is commercially available and can be purchased for research purposes.
properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c21-12-15-4-3-9-22-18(15)25-10-7-14(8-11-25)13-23-19(26)20-24-16-5-1-2-6-17(16)27-20/h1-6,9,14H,7-8,10-11,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKENRQUIXXLIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide |
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